
N-(2-chlorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22ClN7O and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chlorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, making it a candidate for various biological studies. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is C21H22ClN7O, with a molecular weight of 423.9 g/mol. The compound features a piperazine core, which is common in many bioactive molecules, and incorporates both chlorophenyl and pyridazine moieties that may contribute to its biological effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural frameworks have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The presence of the pyridazine ring is hypothesized to enhance the interaction with bacterial targets.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney cells (HEK-293) demonstrated that several derivatives of this class are non-toxic at effective concentrations, suggesting a favorable safety profile for further development . This aspect is crucial for any potential therapeutic application, particularly in oncology or infectious disease treatment.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds provide insights into how modifications affect biological activity:
Compound | Structural Modification | IC50 (μM) | Remarks |
---|---|---|---|
6a | Base structure | 1.35 | High activity against M. tuberculosis |
6e | Methyl group addition | 2.18 | Moderate activity, suitable for further optimization |
7e | Pyridine substitution | 3.73 | Enhanced solubility but lower potency |
The data indicate that specific substitutions can significantly influence both the potency and selectivity of these compounds against target pathogens .
Case Study 1: Anti-Tubercular Activity
In a study examining novel anti-tubercular agents, this compound was included in a broader screening of pyridazine derivatives. The compound exhibited notable inhibitory effects on Mycobacterium tuberculosis, highlighting its potential as a lead compound for drug development .
Case Study 2: Cancer Research
Another line of investigation focused on the potential anticancer properties of similar piperazine derivatives. Compounds targeting dual Aurora kinases A and B showed promising results in inhibiting cancer cell proliferation, suggesting that this compound could be explored for its efficacy in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
1.1 Anticancer Properties
Recent studies have indicated that compounds structurally similar to N-(2-chlorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide exhibit significant anticancer activity. For instance, hybrids containing pyridazine and piperazine moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .
1.2 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research demonstrates that derivatives with similar structures can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
1.3 Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of related compounds. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties position these compounds as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease .
Case Studies
3.1 Case Study: Anticancer Activity
In a study published by researchers exploring novel anticancer agents, a series of pyridazine derivatives were synthesized, including this compound. These compounds were tested against human cancer cell lines, demonstrating IC50 values indicating potent activity compared to standard chemotherapeutic agents .
3.2 Case Study: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of piperazine derivatives in a carrageenan-induced paw edema model in rats. The results showed significant reduction in paw swelling with the administration of this compound compared to control groups, suggesting its efficacy as an anti-inflammatory agent .
Data Tables
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN7O/c1-15-8-9-23-19(14-15)25-18-6-7-20(27-26-18)28-10-12-29(13-11-28)21(30)24-17-5-3-2-4-16(17)22/h2-9,14H,10-13H2,1H3,(H,24,30)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRHOPEAJSMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.